Tenofovir Isopropyl Carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

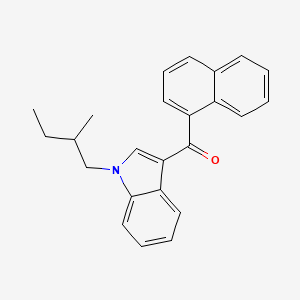

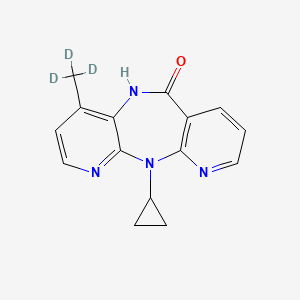

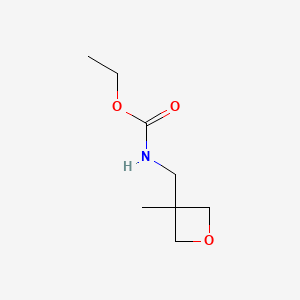

Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .

Molecular Structure Analysis

The molecular structure of Tenofovir Isopropyl Carbamate includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .Physical And Chemical Properties Analysis

Tenofovir Isopropyl Carbamate has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .Aplicaciones Científicas De Investigación

Efficacy in HIV Treatment

Tenofovir Isopropyl Carbamate's efficacy in managing HIV infection is well-documented. It's a key component of antiretroviral therapy, offering sustained viral suppression in patients. Its use in combination with other antiretroviral agents significantly reduces viral load, showcasing its potent antiviral properties (Lyseng-Williamson, Reynolds, & Plosker, 2005).

Renal Toxicity Concerns

Despite its effectiveness, concerns have been raised about the potential renal toxicity associated with long-term use. Studies have indicated that Tenofovir Isopropyl Carbamate may cause kidney tubular dysfunction and other renal issues, although severe damage is rare. The risk of nephrotoxicity appears to be multifactorial, with mild tubular dysfunction recognized in a significant proportion of treated individuals (Rodríguez-Nóvoa, Alvarez, Labarga, & Soriano, 2010).

Advances in Formulations

The development of newer prodrugs like Tenofovir Alafenamide (TAF) highlights ongoing research to optimize antiviral potency while minimizing adverse effects. TAF, which achieves higher intracellular concentrations with a lower dose, reflects advances in drug formulation aimed at reducing the potential for kidney and bone toxicity (Chan, Asriel, Eaton, & Wyatt, 2017).

Microbicide Development

Tenofovir Isopropyl Carbamate has also been explored for its potential use in microbicides to prevent HIV transmission. Studies have evaluated its efficacy and safety in various formulations, including gels, for pre-exposure prophylaxis (PrEP). These investigations are crucial for developing effective HIV prevention strategies (Friend & Kiser, 2013).

Direcciones Futuras

Propiedades

Número CAS |

1391053-20-5 |

|---|---|

Nombre del producto |

Tenofovir Isopropyl Carbamate |

Fórmula molecular |

C13H20N5O6P |

Peso molecular |

373.306 |

Nombre IUPAC |

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |

Clave InChI |

HKTHVGLNIJWELG-SECBINFHSA-N |

SMILES |

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |

Sinónimos |

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)